4-bromo-N-(2-hydroxy-3-phenylpropyl)benzenesulfonamide
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Overview
Description
4-bromo-N-(2-hydroxy-3-phenylpropyl)benzenesulfonamide is a versatile chemical compound used in various scientific research fields. It is known for its unique properties that make it valuable in drug development, organic synthesis, and other applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(2-hydroxy-3-phenylpropyl)benzenesulfonamide typically involves the reaction of 4-bromobenzenesulfonyl chloride with 2-hydroxy-3-phenylpropylamine. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the sulfonamide bond. The reaction is usually conducted at room temperature and monitored using thin-layer chromatography to ensure completion .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The process involves the use of large reactors and continuous monitoring to maintain optimal reaction conditions. The product is then purified using techniques such as recrystallization or column chromatography to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(2-hydroxy-3-phenylpropyl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents such as sodium iodide in acetone.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction Reactions: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Sodium iodide in acetone at room temperature.
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Substitution: Formation of 4-iodo-N-(2-hydroxy-3-phenylpropyl)benzenesulfonamide.
Oxidation: Formation of 4-bromo-N-(2-oxo-3-phenylpropyl)benzenesulfonamide.
Reduction: Formation of 4-bromo-N-(2-hydroxy-3-phenylpropyl)aniline.
Scientific Research Applications
4-bromo-N-(2-hydroxy-3-phenylpropyl)benzenesulfonamide is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.
Biology: In the study of enzyme inhibition and protein interactions.
Medicine: As a potential lead compound in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-bromo-N-(2-hydroxy-3-phenylpropyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-2-hydroxybenzaldehyde
- 4-bromo-N-(2-hydroxyethyl)benzenesulfonamide
- 4-bromo-N-(2-hydroxypropyl)benzenesulfonamide
Uniqueness
4-bromo-N-(2-hydroxy-3-phenylpropyl)benzenesulfonamide is unique due to its specific structural features, such as the presence of both a bromine atom and a phenylpropyl group. These features contribute to its distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
4-bromo-N-(2-hydroxy-3-phenylpropyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO3S/c16-13-6-8-15(9-7-13)21(19,20)17-11-14(18)10-12-4-2-1-3-5-12/h1-9,14,17-18H,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXWHOJXYPNUFFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CNS(=O)(=O)C2=CC=C(C=C2)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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